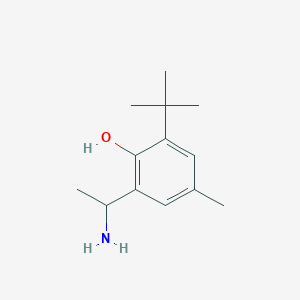

2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol

Description

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

2-(1-aminoethyl)-6-tert-butyl-4-methylphenol |

InChI |

InChI=1S/C13H21NO/c1-8-6-10(9(2)14)12(15)11(7-8)13(3,4)5/h6-7,9,15H,14H2,1-5H3 |

InChI Key |

AWGOYKUPURYYDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol typically involves multi-step organic reactions. One common method is the alkylation of 4-methylphenol with tert-butyl chloride in the presence of a strong base, followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The aminoethyl group can be reduced to form primary amines.

Substitution: The methyl and tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-4-(Aminomethyl)-2-methyl-6-tert-butylphenol

Structure :

- Substituents: Position 2: Methyl Position 4: Dimethylaminomethyl Position 6: tert-Butyl Key Differences:

- The amino group in this compound is dimethylated and located at position 4, unlike the 1-aminoethyl group at position 2 in the target compound.

- Applications : Likely used in medicinal chemistry due to its amine functionality, which is common in bioactive molecules (e.g., enzyme inhibitors or receptor ligands) .

Table 1: Physicochemical Comparison

| Property | 2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol | N,N-Dimethyl-4-(aminomethyl)-2-methyl-6-tert-butylphenol |

|---|---|---|

| Molecular Formula | C₁₃H₂₁NO | C₁₄H₂₃NO |

| Molecular Weight (g/mol) | ~207.31 | ~221.34 |

| Key Functional Groups | -OH, -NH₂ (position 2) | -OH, -N(CH₃)₂ (position 4) |

| Likely Solubility | Moderate in polar solvents | Lower polarity due to dimethylamine |

2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol

Structure :

- Substituents :

- Position 2: Benzotriazole

- Position 4: tert-Butyl

- Position 6: sec-Butyl

Key Differences :

- The benzotriazole group at position 2 replaces the 1-aminoethyl group, introducing strong UV-absorbing properties.

- sec-Butyl at position 6 provides less steric hindrance than tert-butyl.

- Applications : Primarily used as a UV stabilizer in polymers and coatings (e.g., Chisorb 350, Eversorb 79) .

2-tert-Butyl-4-methyl-6-nitrophenol

Structure :

- Substituents :

- Position 2: Nitro

- Position 4: Methyl

- Position 6: tert-Butyl

Key Differences :

- The nitro group at position 2 is strongly electron-withdrawing, increasing acidity (pKa ~7–8) compared to the electron-donating aminoethyl group in the target compound.

- Applications : Intermediate in organic synthesis (e.g., agrochemicals or dyes) due to nitro group reactivity .

Table 3: Substituent Effects on Acidity

| Compound | Position 2 Group | pKa (Estimated) |

|---|---|---|

| This compound | -NH₂ | ~10–11 |

| 2-tert-Butyl-4-methyl-6-nitrophenol | -NO₂ | ~7–8 |

Key Research Findings and Limitations

Steric Effects : The tert-butyl group in all compared compounds enhances thermal and oxidative stability but reduces solubility in aqueous media .

Data Gaps: Direct experimental data (e.g., IC₅₀ values, solubility) for this compound are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol, commonly referred to as a derivative of butylated hydroxytoluene (BHT), is a phenolic compound with significant biological activity. This article explores its antioxidant properties, anti-inflammatory effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group and an aminoethyl side chain, which contribute to its unique biological activities.

Antioxidant Activity

Phenolic compounds, including this compound, are known for their antioxidant properties. The antioxidant activity of this compound is often compared to other phenolic antioxidants such as BHA (butylated hydroxyanisole) and BHT. Research indicates that these compounds can scavenge free radicals and inhibit lipid peroxidation, which is critical in preventing oxidative stress-related diseases.

Key Findings:

- Synergistic Effects: When combined with other antioxidants (e.g., BHA), the antioxidant capacity of this compound is enhanced, leading to greater efficacy in neutralizing reactive oxygen species (ROS) .

- Mechanism of Action: The mechanism involves the donation of hydrogen atoms from the phenolic hydroxyl groups, which stabilizes free radicals and interrupts oxidative chain reactions .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. It has been shown to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.

Research Insights:

- Gene Expression Modulation: In vitro studies demonstrated that this compound can inhibit the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) in RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). This suggests a potential role in reducing inflammation .

- Comparative Efficacy: The combination of this compound with other antioxidants exhibited a more pronounced anti-inflammatory response than when used alone, indicating a synergistic effect .

Case Study 1: Inhibition of Lipid Peroxidation

A study investigated the effects of this compound on lipid peroxidation in rat brain homogenates. The results indicated that this compound significantly reduced malondialdehyde (MDA) levels, a marker for oxidative stress, thereby demonstrating its protective role against oxidative damage .

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective effects of phenolic compounds, including derivatives like this compound. The findings suggested that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, implicating their potential use in neurodegenerative diseases .

Comparative Biological Activity Table

| Compound | Antioxidant Activity | Anti-inflammatory Activity | IC50 (µM) AChE | IC50 (µM) BChE |

|---|---|---|---|---|

| This compound | High | Moderate | Not determined | Not determined |

| Butylated Hydroxyanisole (BHA) | High | Moderate | Not applicable | Not applicable |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Very High | High | Not determined | Not determined |

Q & A

Q. What are the optimal synthetic routes for 2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 6-tert-butyl-4-methylphenol derivatives with acetaldehyde, followed by amine protection/deprotection strategies. For example, tert-butyloxycarbonyl (Boc) protection of the amine group can prevent side reactions during alkylation. Reaction optimization should focus on solvent polarity (e.g., THF or DMF), catalyst selection (e.g., palladium on carbon for hydrogenation), and temperature control (60–80°C) to maximize yield (>80%) and purity (>95%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic techniques are most effective for structural elucidation, and what key spectral signatures should researchers focus on?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for signals at δ 1.3–1.5 ppm (tert-butyl protons), δ 2.2–2.5 ppm (methyl group on the phenol ring), and δ 3.5–3.8 ppm (aminomethyl -CH₂- group). Aromatic protons from the phenol ring typically appear at δ 6.5–7.2 ppm .

- ¹³C NMR : Key peaks include δ 30–35 ppm (tert-butyl carbons), δ 20–25 ppm (methyl group), and δ 45–50 ppm (aminomethyl carbon).

- FTIR : Strong O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹ for primary amine), and aromatic C=C vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 222.3 (C₁₃H₂₁NO), with fragmentation patterns indicating loss of tert-butyl (m/z 165) and aminomethyl (m/z 135) groups .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s antioxidant activity compared to other alkylated phenols, and what in vitro assays are suitable for evaluating this?

- Methodological Answer : The tert-butyl group enhances steric hindrance, stabilizing the phenoxyl radical and improving antioxidant efficacy. Compare activity to analogues (e.g., 2,6-di-tert-butylphenol) using:

- DPPH Assay : Measure radical scavenging at 517 nm; IC₅₀ values typically <50 μM for tert-butyl derivatives.

- ORAC (Oxygen Radical Absorbance Capacity) : Quantify peroxyl radical neutralization via fluorescein decay kinetics.

- Electrochemical Methods : Cyclic voltammetry (0.1–1.0 V vs. Ag/AgCl) to determine oxidation potentials, correlating with radical stabilization .

Q. What strategies can be employed to study the compound’s interaction with biological membranes or enzymes, including computational modeling and biophysical assays?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model lipid bilayer penetration, focusing on hydrogen bonding between the phenol group and phospholipid headgroups.

- Surface Plasmon Resonance (SPR) : Immobilize enzymes (e.g., cytochrome P450) on a sensor chip to measure binding kinetics (KD, kon/koff).

- Fluorescence Quenching : Monitor tryptophan emission in enzymes (e.g., lysozyme) to assess binding affinity and conformational changes .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.